molecular formula C8H7NO B2621510 3-Cyclopropyl-5-ethynyl-1,2-oxazole CAS No. 2445793-91-7

3-Cyclopropyl-5-ethynyl-1,2-oxazole

Cat. No.: B2621510
CAS No.: 2445793-91-7
M. Wt: 133.15
InChI Key: BCQDFPUTWQUHAG-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-ethynyl-1,2-oxazole (CAS Number: 2445793-91-7) is a specialized heterocyclic building block with the molecular formula C 8 H 7 NO and a molecular weight of 133.15 g/mol. Its structure is characterized by a 1,2-oxazole ring core substituted with a cyclopropyl group at the 3-position and a terminal ethynyl group at the 5-position . This unique combination of a rigid cyclopropyl ring and a highly reactive ethynyl group makes it a valuable intermediate for synthetic and medicinal chemistry research, particularly in the construction of more complex molecules. The 1,2-oxazole (isoxazole) scaffold is a privileged structure in drug discovery. The terminal alkyne functionality present in this compound is a versatile handle for further chemical transformation. It readily participates in metal-catalyzed coupling reactions, such as the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form triazoles, and serves as a dienophile in cycloaddition reactions . The cyclopropyl moiety is known to confer favorable metabolic stability and can influence a molecule's conformation and pharmacokinetic properties . As such, this compound is an excellent precursor for generating compound libraries aimed at probing biological systems and screening for new therapeutic agents. This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopropyl-5-ethynyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-2-7-5-8(9-10-7)6-3-4-6/h1,5-6H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQDFPUTWQUHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=NO1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Cyclopropyl 5 Ethynyl 1,2 Oxazole

Retrosynthetic Analysis and Key Disconnections for the 1,2-Oxazole Core with Cyclopropyl (B3062369) and Ethynyl (B1212043) Substituents

A retrosynthetic analysis of 3-cyclopropyl-5-ethynyl-1,2-oxazole reveals several potential disconnections. The primary strategic bond cleavages would target the formation of the 1,2-oxazole ring itself. This could involve a [3+2] cycloaddition reaction, a common and effective method for constructing five-membered heterocycles. In this scenario, the key fragments would be a nitrile oxide bearing the cyclopropyl group and an alkyne with the ethynyl moiety.

Another key disconnection focuses on the C-C bonds attaching the substituents to the oxazole (B20620) core. This suggests a synthetic route where a pre-formed oxazole ring is functionalized at the C3 and C5 positions. This approach allows for the late-stage introduction of the cyclopropyl and ethynyl groups, potentially offering greater flexibility and convergence.

Development of Novel Synthetic Pathways to this compound

Building upon the retrosynthetic analysis, several synthetic pathways can be devised. These routes are centered around the formation of the 1,2-oxazole ring and the sequential or convergent introduction of the required substituents.

Cyclization Reactions for 1,2-Oxazole Ring Formation

The construction of the 1,2-oxazole ring is a pivotal step in the synthesis. Various cyclization reactions have been developed for this purpose, starting from readily available acyclic precursors. nih.govchemrxiv.orgsemanticscholar.org

One of the most prominent methods is the [3+2] cycloaddition of nitrile oxides with alkynes. chemrxiv.orgresearchgate.net This reaction offers a direct and often regioselective route to 3,5-disubstituted isoxazoles. In the context of synthesizing this compound, this would involve the reaction of cyclopropyl nitrile oxide with an appropriately protected ethynyl acetylene (B1199291). The nitrile oxide can be generated in situ from the corresponding aldoxime using various oxidizing agents.

Alternative methods for forming the 1,2-oxazole ring include the reaction of β-diketones or β-ketoesters with hydroxylamine. chemrxiv.org This approach leads to the formation of the isoxazole (B147169) core through a condensation-cyclization sequence. Subsequent functionalization would then be necessary to introduce the ethynyl group at the C5 position.

Recent advancements have also explored metal-free cycloaddition reactions and hypervalent iodine-mediated oxidative cycloadditions to form oxazole rings. nsf.gov

Introduction of Cyclopropyl and Ethynyl Substituents at Specific Positions

The strategic placement of the cyclopropyl and ethynyl groups is crucial for the final structure. This can be achieved by either incorporating them into the initial building blocks or by introducing them onto a pre-formed oxazole scaffold. researchgate.netnsf.govunl.ptrsc.orggelest.comorganic-chemistry.orgnih.govchemrxiv.orgorganic-chemistry.org

The introduction of the cyclopropyl group, a strained three-membered ring, requires specific synthetic methods. chemrxiv.orgnsf.govunl.ptrsc.orggelest.comorganic-chemistry.org This moiety can be introduced early in the synthesis by using starting materials already containing the cyclopropyl ring, such as cyclopropanecarboxaldehyde (B31225) or cyclopropyl methyl ketone. These can then be converted into the necessary precursors for the oxazole ring formation, like β-diketones or nitrile oxides.

Alternatively, the cyclopropyl group can be formed on a pre-existing molecule through cyclopropanation reactions. wikipedia.org This involves the reaction of an alkene with a carbene or carbenoid, such as those generated from diazomethane (B1218177) in the presence of a transition metal catalyst or via the Simmons-Smith reaction.

Cross-coupling reactions, such as the Suzuki-Miyaura coupling of a cyclopropylboronic acid derivative with a halogenated oxazole, provide another powerful tool for installing the cyclopropyl group. organic-chemistry.org

The ethynyl group is often introduced using palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being a particularly effective method. researchgate.netnih.govchemrxiv.orgorganic-chemistry.org This reaction involves the coupling of a terminal alkyne with a vinyl or aryl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. mdpi.com In the synthesis of this compound, this would typically involve the coupling of a protected acetylene, such as trimethylsilylacetylene, with a 5-halo-3-cyclopropyl-1,2-oxazole. The protecting group is then removed in a subsequent step to yield the terminal alkyne. rsc.orggelest.com

Base-induced elimination reactions from suitable precursors can also be employed to generate the ethynyl group.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the efficiency of the synthesis, optimization of reaction conditions is essential. researchgate.netunl.ptnih.govchemrxiv.org This involves a systematic study of various parameters to improve both the yield and selectivity of the desired product.

For the 1,2-oxazole ring formation via [3+2] cycloaddition, key parameters to optimize include the choice of solvent, temperature, and the method of nitrile oxide generation. The polarity of the solvent can significantly influence the regioselectivity of the cycloaddition. chemrxiv.org

In the case of Sonogashira coupling for the introduction of the ethynyl group, the choice of palladium catalyst, ligand, copper co-catalyst, base, and solvent are all critical factors. acs.org The nature of the phosphine (B1218219) ligand, for instance, can have a profound impact on the catalytic activity and the suppression of side reactions. The use of bulky, electron-rich phosphines often leads to improved yields. acs.org Furthermore, the reaction temperature and time must be carefully controlled to ensure complete conversion without decomposition of the starting materials or products.

The table below summarizes key reaction types and typical conditions that can be optimized for the synthesis of this compound.

Reaction TypeKey Parameters for OptimizationTypical Conditions & ReagentsPotential Outcomes
[3+2] Cycloaddition Solvent, Temperature, Oxidizing AgentDichloromethane, Room Temperature, N-ChlorosuccinimideFormation of the 1,2-oxazole ring
Sonogashira Coupling Catalyst, Ligand, Base, SolventPd(PPh₃)₄, CuI, Et₃N, THFIntroduction of the ethynyl group
Cyclopropanation Carbene Source, CatalystCH₂I₂, Zn-Cu couple (Simmons-Smith)Formation of the cyclopropyl ring
Suzuki-Miyaura Coupling Palladium Catalyst, Base, SolventPd(dppf)Cl₂, K₂CO₃, Dioxane/WaterIntroduction of the cyclopropyl group

By systematically investigating these parameters, synthetic routes can be refined to provide reliable and high-yielding access to this compound, a valuable building block for further chemical exploration.

Catalyst Screening and Ligand Effects (e.g., Palladium, Copper)

The key step in synthesizing this compound from a 3-cyclopropyl-5-halo-1,2-oxazole precursor is the Sonogashira cross-coupling reaction. wikipedia.org This reaction is critically dependent on a dual catalytic system, typically comprising a palladium complex and a copper(I) co-catalyst.

Palladium Catalyst: The active catalyst is a Pd(0) species, often generated in situ from a Pd(II) precatalyst such as PdCl₂(PPh₃)₂ or from a Pd(0) source like Pd(PPh₃)₄. The choice of palladium source and its associated ligands significantly impacts reaction efficiency. Phosphine ligands, like triphenylphosphine (B44618) (PPh₃), are essential for stabilizing the Pd(0) center, preventing its precipitation as palladium black, and facilitating the catalytic cycle's elementary steps (oxidative addition and reductive elimination).

Copper Co-catalyst: A copper(I) salt, most commonly copper(I) iodide (CuI), serves as a co-catalyst. Its primary role is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, which is a crucial step in the catalytic cycle. wikipedia.org While effective, the copper co-catalyst can also lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling), necessitating that the reaction be performed under an inert atmosphere. wikipedia.org In some cases, copper-free Sonogashira variations are developed to circumvent this side reaction.

Studies on the Sonogashira coupling of various 4-iodoisoxazoles have demonstrated the efficacy of this catalytic system. nih.govrsc.orgresearchgate.netresearchgate.net The selection of catalyst and ligand can be optimized to maximize yield, as illustrated by the data on analogous systems.

Table 1: Effect of Catalyst and Ligand on Sonogashira Coupling of Haloisoxazoles (Illustrative Examples)

Entry Pd Catalyst (mol%) CuI (mol%) Ligand Solvent Yield (%) Reference
1 Pd(PPh₃)₂Cl₂ (5) 10 PPh₃ Et₃N 86 nih.gov
2 Pd(PPh₃)₄ (5) 10 - Et₃N/THF 92 rsc.org

Note: This table is a composite of findings from related isoxazole syntheses to illustrate general principles.

Solvent and Temperature Optimization

The efficiency of the synthesis of this compound is highly dependent on reaction conditions, particularly solvent and temperature.

For the Sonogashira coupling step, the reaction is typically performed under mild conditions. wikipedia.org

Solvent: Amine bases such as triethylamine (B128534) (Et₃N) or diethylamine (B46881) are often used as both the solvent and the base required to neutralize the hydrogen halide byproduct. wikipedia.org Other common solvents include N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), used in conjunction with a soluble base like potassium carbonate (K₂CO₃) or cesium carbonate. wikipedia.org The choice of solvent can influence catalyst solubility and reaction rates.

Temperature: These coupling reactions are frequently carried out at room temperature, which is advantageous for substrates with sensitive functional groups. wikipedia.org In cases of less reactive halides (e.g., bromides instead of iodides), moderate heating may be required to achieve a reasonable reaction rate.

For alternative synthetic routes, such as the one-pot synthesis of 3,5-disubstituted isoxazoles via cycloaddition, conditions are also critical. A study involving the reaction of aldehydes, hydroxylamine, and alkynes found that using a Deep Eutectic Solvent (DES) composed of choline (B1196258) chloride and urea (B33335) at 50°C provided an efficient and green medium for the reaction. core.ac.uk

Table 2: Influence of Solvent and Temperature on Isoxazole Synthesis (Illustrative Examples)

Method Solvent Temperature Outcome Reference
Sonogashira Coupling Triethylamine Room Temp. High yield of coupled product wikipedia.org
Sonogashira Coupling DMF 60 °C Effective for less reactive halides researchgate.net
One-pot Cycloaddition Choline Chloride:Urea (DES) 50 °C High yield of 3,5-disubstituted isoxazole core.ac.uk

Note: This table is a composite of findings from related isoxazole syntheses to illustrate general principles.

Regioselectivity and Stereochemical Control Considerations

Achieving the correct 3,5-disubstitution pattern is the most critical challenge. The two main synthetic routes offer different levels of regiochemical control.

Functionalization of a Pre-formed Isoxazole: This is the most reliable method for ensuring regiochemical purity. The synthesis would begin with a precursor that establishes the cyclopropyl group at the C3 position, for example, by reacting a cyclopropyl-substituted 1,3-dicarbonyl compound with hydroxylamine. The resulting 3-cyclopropyl-1,2-oxazole can then be selectively halogenated at the C5 position, followed by the Sonogashira coupling. This multi-step but controlled approach guarantees the desired 3,5-disubstituted regioisomer.

1,3-Dipolar Cycloaddition: This route involves the reaction of a 1,3-dipole (cyclopropyl nitrile oxide, generated in situ) with a dipolarophile (an ethynyl alkyne). While potentially more convergent, 1,3-dipolar cycloadditions of nitrile oxides with terminal alkynes can often yield a mixture of regioisomers (3,4- and 3,5-disubstituted). youtube.comyoutube.com

The regioselectivity is governed by Frontier Molecular Orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the outcome. The electronic properties of the substituents on both the nitrile oxide and the alkyne dictate which regioisomer is favored. While many modern protocols report high regioselectivity for the 3,5-isomer, the potential for forming the undesired 3,4-isomer remains a significant consideration that must be addressed through careful reaction design and purification. core.ac.uknih.gov

As the final product, this compound, is an aromatic heterocycle, stereochemical considerations are not relevant for the ring itself.

Mechanistic Studies of Synthetic Transformations

Understanding the underlying mechanisms of the key reactions is essential for optimizing the synthesis of this compound.

Elucidation of Reaction Intermediates and Transition States

Sonogashira Coupling Mechanism: The widely accepted mechanism consists of two interconnected catalytic cycles. wikipedia.org

Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 3-cyclopropyl-5-halo-1,2-oxazole to form a square planar Pd(II) intermediate.

Transmetalation: The copper(I) acetylide (formed in the copper cycle) transfers its acetylide group to the Pd(II) complex, displacing the halide.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the Pd(0) catalyst.

Copper Cycle:

The copper(I) catalyst reacts with the terminal alkyne in the presence of a base to form a key copper(I) acetylide intermediate. This species is then available for the transmetalation step with the palladium center.

1,3-Dipolar Cycloaddition Mechanism: This reaction is a concerted pericyclic process. It proceeds through a single, highly ordered, five-membered cyclic transition state where the three atoms of the nitrile oxide and the two carbons of the alkyne bond simultaneously. youtube.comnih.gov This concerted nature means there are no discrete intermediates. The regiochemical outcome is determined by the relative energies of the two possible transition states leading to the 3,4- and 3,5-isomers.

Kinetic and Thermodynamic Aspects of Synthesis

The principles of kinetic and thermodynamic control can influence product distribution, particularly when competing reaction pathways exist. wikipedia.orglibretexts.org

A kinetically controlled reaction is one where the major product is the one that is formed fastest, meaning it proceeds via the transition state with the lowest activation energy. These reactions are typically irreversible and run at lower temperatures. libretexts.org

A thermodynamically controlled reaction occurs under conditions where the initial products can revert to the starting materials (i.e., the reaction is reversible). Under these conditions (e.g., higher temperatures, longer reaction times), the final product distribution reflects the relative thermodynamic stability of the products, with the most stable product being favored. wikipedia.org

For the synthesis of this compound, 1,3-dipolar cycloadditions are generally considered to be under kinetic control, as the cycloaddition step is typically irreversible. researchgate.net Therefore, the observed ratio of regioisomers reflects the difference in the activation energies of the competing transition states. The Sonogashira coupling is also essentially irreversible and is therefore governed by kinetic factors. In some complex heterocyclic syntheses, isomerization between different isoxazole products can be subject to thermodynamic control, but this is less relevant for the primary bond-forming reactions discussed here. researchgate.net

Green Chemistry Approaches in the Synthesis of this compound and its Precursors

Applying the principles of green chemistry to the synthesis of this compound can reduce environmental impact, improve safety, and increase efficiency.

Alternative Solvents: The use of hazardous and volatile organic solvents can be minimized. Deep Eutectic Solvents (DES) have been shown to be effective, biodegradable, and low-cost media for the synthesis of 3,5-disubstituted isoxazoles. core.ac.uk Other green solvents include ionic liquids or even water, where applicable.

Alternative Energy Sources: Microwave irradiation and ultrasound have emerged as powerful tools in organic synthesis. nih.gov These techniques can dramatically reduce reaction times from hours to minutes, often increasing product yields and minimizing the formation of side products. Microwave-assisted synthesis has been successfully applied to the formation of oxazole derivatives. researchgate.net

Atom Economy and Process Efficiency: One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, are a cornerstone of green chemistry. This approach saves on solvents, reagents, and energy, and reduces waste generation. The one-pot, three-component synthesis of 3,5-disubstituted isoxazoles is an excellent example of this principle. core.ac.ukacs.org

Catalysis: The development of more efficient, recyclable, or metal-free catalytic systems is a major goal. While the Sonogashira reaction relies on palladium and copper, research into lowering catalyst loading, using more sustainable ligands, and developing methods for catalyst recovery and reuse contributes to a greener process. Metal-free cycloaddition pathways are inherently advantageous from this perspective. nih.gov

By integrating these green chemistry principles, the synthesis of this compound and its precursors can be made more sustainable and environmentally benign.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Cyclopropyl 5 Ethynyl 1,2 Oxazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

No experimental NMR data for 3-Cyclopropyl-5-ethynyl-1,2-oxazole have been published. While general chemical shift ranges for cyclopropyl (B3062369), ethynyl (B1212043), and isoxazole (B147169) moieties are known from studies on analogous compounds, specific data for this molecule are required for a definitive structural assignment. mdpi.comsciarena.combeilstein-journals.org

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

The application of 2D NMR techniques is essential for confirming the connectivity between the cyclopropyl, isoxazole, and ethynyl fragments. However, no COSY, HSQC, HMBC, or NOESY spectra for this compound are available in the literature. Such experiments would be critical to unambiguously establish the substitution pattern and provide insights into the compound's preferred conformation. beilstein-journals.org

Solid-State NMR Applications for Polymorphic Forms and Supramolecular Interactions

There is no information regarding the solid-state properties of this compound. Research on its potential polymorphic forms or supramolecular interactions, which would necessitate solid-state NMR analysis, has not been reported.

Vibrational Spectroscopy: Infrared and Raman Spectroscopic Analysis of Functional Groups and Ring Vibrations

Experimental Infrared (IR) and Raman spectra for this compound are not found in the reviewed literature. These techniques would be vital for identifying characteristic vibrational modes of the C≡C-H (alkyne), C=N (isoxazole), and cyclopropyl C-H bonds. While studies on other isoxazole or ethynyl derivatives provide expected frequency ranges, specific spectra are needed for accurate analysis. mdpi.comwisdomlib.org

Theoretical Calculations of Vibrational Frequencies and Mode Assignments

In the absence of experimental spectra, theoretical calculations (e.g., using Density Functional Theory) are often employed to predict vibrational frequencies. No such computational studies specifically for this compound have been published, preventing a theoretical assignment of its vibrational modes.

High-Resolution Mass Spectrometry: Fragmentation Pathways and Isotopic Abundance Analysis for Molecular Formula Validation

While databases provide predicted monoisotopic mass and m/z values for protonated or sodiated adducts of this compound, experimental high-resolution mass spectrometry (HRMS) data to validate its molecular formula (C₈H₇NO) are absent from the literature. uni.lu

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Insights

Detailed structural analysis using tandem mass spectrometry (MS/MS) requires experimental fragmentation data. No studies detailing the collision-induced dissociation (CID) pathways of the molecular ion of this compound have been reported. Such an analysis would be key to understanding its gas-phase chemistry and confirming its isomeric structure. nih.gov

X-ray Crystallography: Elucidation of Solid-State Molecular and Crystal Structures

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. For this compound, a crystal structure determination would reveal the precise geometry of the cyclopropyl and ethynyl groups relative to the 1,2-oxazole ring.

It is anticipated that the 1,2-oxazole ring would be largely planar. The bond lengths within the ring would be consistent with its aromatic character, showing values intermediate between single and double bonds. The cyclopropyl group, with its inherent ring strain, would exhibit C-C bond lengths typical for such a moiety, and its connection to the oxazole (B20620) ring would be a key structural parameter. The linear ethynyl group (-C≡CH) would be expected to have a C≡C triple bond length in the standard range of approximately 1.20 Å.

A hypothetical table of crystallographic data is presented below to illustrate the type of information that would be obtained from an X-ray diffraction study.

Parameter Expected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁
a (Å)8-12
b (Å)5-10
c (Å)12-18
α (°)90
β (°)90-105
γ (°)90
Volume (ų)800-1200
Z4

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. While no specific studies on the polymorphism of this compound have been reported, the potential for its existence can be considered.

The flexibility of the cyclopropyl group's orientation relative to the oxazole ring could give rise to different conformers that might crystallize as distinct polymorphs under varying crystallization conditions (e.g., solvent, temperature, rate of cooling). The interplay of weak intermolecular forces, such as the potential for different hydrogen bonding networks or π-stacking interactions involving the oxazole ring and the ethynyl group, could also stabilize different crystal packings, leading to polymorphism. Crystal engineering studies would systematically explore these possibilities to isolate and characterize different polymorphic forms.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Chiral Analogues or Derivatives

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful tools for studying chiral molecules. This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for instance, by substitution on the cyclopropyl ring or by creating a chiral derivative, these techniques would be invaluable for its stereochemical characterization.

ECD, which measures the differential absorption of left and right circularly polarized light in the UV-Vis region, would provide information about the absolute configuration of the chiral analogue. The sign and intensity of the Cotton effects in the ECD spectrum would be characteristic of a specific enantiomer.

VCD, the infrared counterpart to ECD, measures the differential absorption of left and right circularly polarized infrared radiation. It provides detailed information about the stereochemistry of a molecule in solution. Each vibrational mode of a chiral molecule can, in principle, exhibit a VCD signal, offering a rich fingerprint for its three-dimensional structure.

In the absence of experimental data for a chiral analogue of this compound, a hypothetical VCD spectrum might be predicted using quantum chemical calculations to aid in the assignment of the absolute configuration of any future synthesized chiral derivatives.

Computational and Theoretical Studies of 3 Cyclopropyl 5 Ethynyl 1,2 Oxazole

Quantum Chemical Calculations of Electronic Structure and Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For 3-cyclopropyl-5-ethynyl-1,2-oxazole, the HOMO is expected to have significant contributions from the π-system of the ethynyl (B1212043) group and the 1,2-oxazole ring. The LUMO is likely to be a π* orbital distributed over the heterocyclic ring and the ethynyl substituent. The cyclopropyl (B3062369) group, with its unique "bent" bonds, can also influence the energy and localization of these orbitals.

Table 1: Predicted Frontier Orbital Properties of this compound

Property Predicted Characteristic Implication
HOMO Energy Relatively high Susceptible to electrophilic attack
LUMO Energy Relatively low Prone to nucleophilic attack

| HOMO-LUMO Gap | Moderate | Indicative of a balance between stability and reactivity |

This table is predictive and based on general principles of computational chemistry applied to the structure of this compound. Specific energy values would require dedicated DFT or ab initio calculations.

The distribution of electron density within this compound would be non-uniform due to the presence of heteroatoms (nitrogen and oxygen) and the electron-withdrawing nature of the ethynyl group. This uneven charge distribution gives rise to a molecular electrostatic potential (MEP) map, which highlights regions of positive and negative electrostatic potential.

Conformational Analysis and Energy Landscapes of Substituent Rotations

The presence of the cyclopropyl group introduces the possibility of different conformations due to its rotation relative to the 1,2-oxazole ring. Conformational analysis helps identify the most stable arrangement of the atoms in space and the energy barriers between different conformations.

To determine the most stable conformation of this compound, computational methods like ab initio and DFT would be employed. These methods systematically explore the potential energy surface of the molecule by rotating the cyclopropyl group and calculating the energy of each resulting conformation. The conformation with the lowest energy corresponds to the most stable structure. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are widely used for geometry optimization and have been shown to provide accurate results for similar heterocyclic systems. ajchem-a.com

Prediction of Spectroscopic Properties from First Principles (e.g., Theoretical NMR, IR, UV-Vis Spectra)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules. These theoretical spectra can be invaluable in interpreting experimental data and confirming the structure of a synthesized compound.

Table 2: Predicted Spectroscopic Data for this compound

Spectrum Predicted Key Features
¹H NMR Signals corresponding to the cyclopropyl protons, the ethynyl proton, and the oxazole (B20620) ring proton. The chemical shifts would be influenced by the electronic environment of each proton.
¹³C NMR Resonances for the carbons of the cyclopropyl group, the sp-hybridized carbons of the ethynyl group, and the carbons of the 1,2-oxazole ring. The carbon attached to the oxygen in the oxazole ring is expected to be significantly downfield.
IR Characteristic stretching frequencies for the C≡C bond of the ethynyl group (around 2100-2260 cm⁻¹), C-H bonds of the cyclopropyl and ethynyl groups, and various vibrations of the 1,2-oxazole ring.

| UV-Vis | Electronic transitions, likely π → π* in nature, arising from the conjugated system of the 1,2-oxazole ring and the ethynyl group. |

This table is a prediction based on the expected functional groups in the molecule. The exact chemical shifts, coupling constants, and absorption maxima would be determined through specific computational calculations.

DFT calculations have been successfully used to predict the IR spectra of other oxadiazole derivatives, showing good agreement with experimental data. ajchem-a.comcapes.gov.br Similarly, computational methods are routinely used to predict NMR chemical shifts and assist in structure elucidation. youtube.comyoutube.com

Computational Modeling of Reaction Pathways and Transition States for Synthetic and Reactivity Studies

Computational modeling can provide deep insights into the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, this approach could be used to study its synthesis and subsequent reactions.

One of the common methods for synthesizing 1,2-oxazoles is through the cycloaddition of alkynes with nitrile oxides. nih.gov Computational studies can model this reaction to understand its regioselectivity and the factors influencing the reaction rate. Furthermore, the reactivity of the ethynyl group, for instance in "click" reactions, can be computationally explored to predict its suitability for various chemical transformations. chemrxiv.org Studies on related oxazole systems have utilized computational methods to investigate reaction mechanisms, such as oxidation reactions initiated by hydroxyl radicals. rsc.org

Mechanistic Insights into Alkynyl and Cyclopropyl Reactivity

The reactivity of this compound is dominated by the interplay of its cyclopropyl and alkynyl substituents. Computational studies on related cyclopropyl alkyne systems provide a framework for understanding the potential reaction pathways of this molecule. scilit.com The high s-character of the sp-hybridized carbons of the ethynyl group and the inherent ring strain of the cyclopropyl moiety create a unique electronic environment that can be probed to distinguish between different reaction mechanisms.

Theoretical investigations into the reactions of cyclopropyl alkynes have shown that protonation and radical addition typically occur at the terminal carbon of the alkyne. scilit.com This leads to the formation of either an α-cyclopropyl-substituted vinyl cation or a radical intermediate. The subsequent fate of these intermediates is highly dependent on the reaction conditions and the substitution pattern of the cyclopropyl ring.

In the context of this compound, computational models would predict that under acidic conditions, protonation of the ethynyl group would generate a vinyl cation adjacent to the cyclopropyl ring. This cation could then undergo rearrangement through ring opening of the cyclopropyl group. The regioselectivity of this ring-opening is a key area of theoretical investigation. Similarly, under radical conditions, the formation of an α-cyclopropylvinyl radical would likely lead to products derived from cyclopropyl ring opening. The subtle electronic influence of the 1,2-oxazole ring on the stability and reactivity of these intermediates is a subject for detailed computational analysis.

A plausible mechanism for the formation of 1,2-oxazoles involves the reaction of a β-enamino ketoester with hydroxylamine. nih.gov This suggests that the stability and reactivity of the precursors to this compound are also amenable to computational study to optimize synthetic routes.

Molecular Dynamics Simulations for Solution Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool to understand the behavior of this compound in solution and its interactions with other molecules. While specific MD studies on this compound are not yet prevalent, insights can be drawn from studies on similar bioactive oxazole-containing molecules. nih.govsemanticscholar.org These studies emphasize the importance of both specific interactions, such as hydrogen bonds, and non-specific van der Waals interactions in determining the molecule's behavior in a condensed phase. nih.govsemanticscholar.org

For this compound, MD simulations could predict its solvation properties in various solvents, which is crucial for understanding its solubility and transport properties. The simulations could reveal the preferred orientation of solvent molecules around the solute and the energetic contributions of these interactions.

Furthermore, MD simulations can elucidate the nature of intermolecular interactions in the solid state. Studies on related heterocyclic compounds, such as a dipharmacophore containing a cyclopropyl group and an oxadiazole ring, have revealed the presence of conformational polymorphs with different crystal packing arrangements. nih.gov These arrangements are stabilized by a network of weak interactions, including C-H···N hydrogen bonds and stacking interactions. nih.gov For this compound, MD simulations could explore the potential for similar polymorphism and identify the key intermolecular interactions, such as those involving the nitrogen and oxygen atoms of the oxazole ring, the π-system of the ethynyl group, and the C-H bonds of the cyclopropyl ring.

The table below summarizes the types of intermolecular interactions that could be investigated for this compound using computational methods, based on findings for analogous compounds.

Interaction TypePotential Participating Moieties in this compoundTheoretical Investigation Method
Hydrogen BondingOxazole Nitrogen/Oxygen as acceptor; Cyclopropyl/Ethynyl C-H as donorQuantum Chemical Calculations (QTAIM), Molecular Dynamics
π-π Stacking1,2-Oxazole ring, Ethynyl groupCrystal Structure Prediction, DFT Calculations
van der Waals ForcesEntire moleculeMolecular Dynamics, Symmetry-Adapted Perturbation Theory (SAPT)

Aromaticity and Electronic Delocalization Studies of the 1,2-Oxazole Ring System

The 1,2-oxazole ring is a five-membered heteroaromatic system with a delocalized 6π electron system. chemicalbook.com However, the presence of the electronegative oxygen atom leads to a less uniform delocalization of π-electrons compared to all-carbon aromatic rings. chemicalbook.com The aromaticity of the 1,2-oxazole ring in this compound can be quantitatively assessed using various computational methods.

Theoretical calculations, such as Nucleus-Independent Chemical Shift (NICS) and Anisotropy of the Induced Current Density (AICD), can provide insights into the degree of aromaticity. These methods probe the magnetic response of the ring to an external magnetic field, with negative NICS values typically indicating aromatic character.

The electronic delocalization within the 1,2-oxazole ring can be further analyzed using methods like the Quantum Theory of Atoms in Molecules (QTAIM). This approach can identify bond critical points and characterize the nature of the chemical bonds within the ring, providing a detailed picture of electron density distribution. nih.gov

The substitution pattern of the 1,2-oxazole ring with a cyclopropyl group at the 3-position and an ethynyl group at the 5-position is expected to influence its electronic properties. The electron-donating or -withdrawing nature of these substituents can modulate the aromaticity and reactivity of the ring. For instance, theoretical studies on the photoisomerization of isoxazoles to oxazoles suggest that the reaction proceeds through cleavage of the N-O bond, a process that is sensitive to the electronic nature of the substituents. aip.org

The table below presents a comparison of key properties of the 1,2-oxazole ring with other related five-membered heterocyclic rings, as established by general chemical principles. chemicalbook.comwikipedia.org

Heterocyclic RingNumber of π-electronsRelative AromaticityBasicity
1,2-Oxazole (Isoxazole)6AromaticWeakly Basic
1,3-Oxazole6Aromatic, but less so than thiazolesWeakly Basic
Furan6AromaticVery Weakly Basic
Pyrrole6AromaticWeakly Acidic
Thiophene6AromaticVery Weakly Basic

Reactivity and Reaction Mechanisms of 3 Cyclopropyl 5 Ethynyl 1,2 Oxazole

Nucleophilic Attack and Potential Ring-Opening Reactions of the 1,2-Oxazole Core

The electron-deficient nature of the 1,2-oxazole ring makes it susceptible to nucleophilic attack, which can lead to ring-opening reactions. This reactivity is a characteristic feature of isoxazoles and provides a pathway to various acyclic compounds. The attack can be initiated by a variety of nucleophiles, and the regioselectivity of the initial attack and the subsequent cleavage pattern depend on the substituents present on the ring and the reaction conditions.

In most instances, nucleophilic attack on the isoxazole (B147169) ring results in the cleavage of the weak N-O bond, rather than simple nucleophilic substitution. pharmaguideline.com For example, treatment with a base can lead to deprotonation, particularly at the C4 position if it is unsubstituted, followed by ring scission. The presence of substituents dictates the most favorable site for nucleophilic addition. For 3,5-disubstituted isoxazoles, strong bases can abstract a proton from a substituent at the C3 or C5 position, initiating a cascade that leads to ring opening. In the presence of certain nucleophiles like ammonia (B1221849) or formamide, oxazoles can undergo ring cleavage and recyclization to form other heterocycles, such as imidazoles. pharmaguideline.com Anion photodetachment has been used to study the diradical intermediates formed during the ring-opening of oxazole (B20620), which involves the cleavage of a carbon-oxygen bond. rsc.org

Reactions Involving the Ethynyl (B1212043) Moiety

The ethynyl group at the C5 position is a highly versatile functional group that serves as the primary site for a wide array of chemical transformations, significantly expanding the synthetic utility of 3-cyclopropyl-5-ethynyl-1,2-oxazole.

Cycloaddition Reactions (e.g., Huisgen 1,3-Dipolar Cycloadditions, Diels-Alder)

The carbon-carbon triple bond of the ethynyl group readily participates as a dipolarophile in 1,3-dipolar cycloaddition reactions. organic-chemistry.orgwikipedia.org The most prominent example is the Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". wikipedia.orgchemrxiv.orgchemrxiv.orgnih.gov This reaction provides an efficient and highly regioselective route to 1,2,3-triazole derivatives. wikipedia.orgmdpi.com Reacting this compound with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst yields a 1,4-disubstituted 1,2,3-triazole, covalently linking the oxazole scaffold to another molecular fragment. chemrxiv.org This method is noted for its high yields, mild reaction conditions, and broad substrate scope. chemrxiv.orgchemrxiv.org

AlkyneAzideCatalyst SystemProductYieldRef
Ethynyl OxazoleBenzyl AzideCuSO₄, EtOH-H₂O1-Benzyl-4-(oxazol-yl)-1,2,3-triazole>90% chemrxiv.orgchemrxiv.org
Ethynyl OxazoleAdenosine AzideCuSO₄, EtOH-H₂O1-(Adenosinyl)-4-(oxazol-yl)-1,2,3-triazole>90% chemrxiv.org

The ethynyl group can also function as a dienophile in Diels-Alder [4+2] cycloaddition reactions. While oxazoles themselves can act as dienes, the reaction of the ethynyl substituent with a suitable diene would lead to the formation of a six-membered ring. wikipedia.orgresearchgate.net For instance, reaction with a conjugated diene like 1,3-butadiene (B125203) would yield a cyclohexadiene derivative attached to the C5 position of the oxazole ring.

Hydration, Halogenation, and Other Alkynyl Functionalizations

The terminal alkyne of this compound can undergo various addition reactions to install new functional groups.

Hydration : In the presence of an acid catalyst, typically with mercury(II) salts, the ethynyl group can be hydrated. Following Markovnikov's rule, this reaction would produce an enol intermediate that tautomerizes to the corresponding methyl ketone, yielding 5-acetyl-3-cyclopropyl-1,2-oxazole.

Halogenation : The addition of halogens (e.g., Br₂, Cl₂) across the triple bond can occur. Depending on the stoichiometry, this can lead to either the trans-dihaloalkene or, with excess halogen, the tetrahaloalkane. One-step dihalogenation of an ethynyl oxazole substrate has been reported. chemrxiv.org

Hydrohalogenation : The addition of hydrogen halides (HBr, HCl) proceeds across the triple bond, typically following Markovnikov regioselectivity to place the halogen on the carbon atom adjacent to the oxazole ring.

Reduction : The ethynyl group can be selectively reduced. Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) will yield the corresponding 5-vinyl-3-cyclopropyl-1,2-oxazole. Complete reduction to the ethyl group (5-ethyl-3-cyclopropyl-1,2-oxazole) can be achieved with catalysts like palladium on carbon under a hydrogen atmosphere.

Cross-Coupling Reactions (e.g., Sonogashira, Heck)

The terminal alkyne is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. wikipedia.org

The Sonogashira coupling is particularly relevant. researchgate.netnih.gov This reaction couples the terminal alkyne of this compound with aryl or vinyl halides in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine). wikipedia.org This reaction is a powerful tool for creating more complex molecules by extending the carbon framework at the C5 position. researchgate.net Conversely, ethynyl oxazoles are often synthesized via a Sonogashira coupling between a halo-oxazole and a protected acetylene (B1199291). chemrxiv.orgchemrxiv.org

AlkyneCoupling PartnerCatalyst SystemProductYieldRef
3,5-Diphenyl-4-iodoisoxazolePhenylacetylenePd(acac)₂/PPh₃, CuI, Et₂NH3,5-Diphenyl-4-(phenylethynyl)isoxazoleHigh nih.gov
3-R-5-Methyl-4-iodoisoxazoleTerminal AlkynePd(PPh₃)Cl₂, CuI3-R-5-Methyl-4-alkynylisoxazoleup to 86% nih.gov

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org While the canonical Heck reaction uses an alkene, variations involving alkynes exist. In this context, this compound could potentially couple with an aryl halide to yield a disubstituted alkyne, although the Sonogashira reaction is more commonly employed for this specific transformation.

Polymerization Reactions of the Ethynyl Group

The terminal ethynyl group provides a monomeric unit for polymerization. The polymerization of terminal alkynes can lead to the formation of conjugated polymers with interesting electronic and optical properties. Several catalytic systems, including Ziegler-Natta catalysts and transition-metal complexes (e.g., Rh, Mo, W), can initiate this process.

Furthermore, the ethynyl group's participation in step-growth polymerization via cycloaddition reactions is a well-established method for creating highly regular polymer structures. For example, the polymerization of monomers containing both an azide and an alkyne functionality (an AB-type monomer) via the Huisgen cycloaddition results in the formation of poly(1,2,3-triazoles). mdpi.com In this scenario, a derivative of this compound bearing an azide group could be polymerized to create a polymer with repeating oxazole and triazole units in the backbone. mdpi.com

Reactions Involving the Cyclopropyl (B3062369) Moiety

The cyclopropyl group, a three-membered carbocycle, possesses significant ring strain, which makes it susceptible to ring-opening reactions under various conditions. Its attachment to the electron-withdrawing 1,2-oxazole ring can further influence its reactivity.

Acid-Catalyzed Ring-Opening: Acid-catalyzed ring-opening of cyclopropanes typically proceeds via protonation of the cyclopropyl ring, followed by nucleophilic attack. In the case of cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene, acid-catalyzed ring-opening with alcohol nucleophiles has been shown to proceed via an SN2-like mechanism, leading to the cleavage of a C-O bond without affecting the cyclopropane (B1198618) unit nih.gov. However, the presence of the electron-withdrawing oxazole ring in 3-cyclopropyl-1,2-oxazole might render the cyclopropyl group more susceptible to cleavage under stronger acidic conditions, potentially leading to the formation of ring-opened products. The regioselectivity of such a reaction would be influenced by the stability of the resulting carbocationic intermediate.

Radical-Induced Ring-Opening: Radical reactions of cyclopropane derivatives often involve a ring-opening step to relieve ring strain. For instance, oxidative radical ring-opening/cyclization of cyclopropyl olefins has been reported to proceed via the formation of a cyclopropyl-substituted carbon radical, which then undergoes ring-opening to form a more stable alkyl radical beilstein-journals.orgnih.gov. In the context of 3-cyclopropyl-1,2-oxazole, a radical initiator could potentially add to the ethynyl group or abstract a hydrogen atom, leading to a radical intermediate that could induce the opening of the adjacent cyclopropyl ring.

Catalytic Ring-Opening: Transition metal catalysts are known to facilitate the ring-opening of cyclopropanes. For example, palladium-catalyzed ring-opening carbonylative lactonization of hydroxycyclopropanols has been developed acs.org. While direct catalytic ring-opening of 3-cyclopropyl-1,2-oxazole has not been reported, it is conceivable that under specific catalytic conditions, such as those employing rhodium(II) or gold(I) catalysts known to activate alkynes and cyclopropanes, ring-opening could be achieved google.com.

A summary of potential ring-opening reactions is presented below:

Reaction Type Conditions Potential Products
Acid-Catalyzed Strong acid (e.g., H2SO4) Ring-opened alcohols, ethers, or other adducts
Radical-Induced Radical initiator (e.g., AIBN), heat or light Ring-opened and rearranged products

The functionalization of the cyclopropyl group in 3-cyclopropyl-1,2-oxazole without ring-opening presents a synthetic challenge. Most functionalization strategies for cyclopropanes involve activation through adjacent electron-withdrawing or -donating groups, which is the case here with the oxazole ring.

Novel ring-opening rearrangement reactions of N-cyclopropyl-amides have been shown to occur in the presence of AlCl3, leading to N-(2-chloropropyl)amides and 5-methyl-2-oxazolines via a "Heine-type" aziridine (B145994) intermediate rsc.org. While this is a different system, it highlights the potential for rearrangements of activated cyclopropyl amides, which could be conceptually extended to cyclopropyl oxazoles under Lewis acid catalysis.

Direct functionalization of the C-H bonds of the cyclopropyl ring is another possibility, though it typically requires specific directing groups and catalytic systems.

Oxidation and Reduction Chemistry

The oxidation and reduction of this compound would likely target the different functional groups selectively depending on the reagents and conditions used.

Oxidation: The oxazole ring is generally resistant to oxidation, but under strong oxidizing conditions, it can be cleaved. For instance, oxidation of 4,5-diphenyloxazole (B1616740) with ceric ammonium (B1175870) nitrate (B79036) (CAN) leads to the formation of an imide and benzoic acid wikipedia.org. The ethynyl group can be oxidized to a carboxylic acid or undergo oxidative coupling reactions. The cyclopropyl group is generally stable to oxidation but can be oxidized at the position alpha to the ring under certain conditions, for example, using ruthenium tetroxide (RuO4) researchgate.net. In a study on 1-cyclopropyl-2-((1-methyl-1H-tetrazol-5-yl)sulfinyl)ethan-1-one, the cyclopropyl ketone was synthesized and reacted without oxidation of the cyclopropyl group itself acs.org.

Reduction: The ethynyl group is the most readily reducible part of the molecule. Catalytic hydrogenation would likely reduce the alkyne first to an alkene and then to an alkane. The oxazole ring is generally stable to reduction, but under harsh conditions or with specific reducing agents, the ring can be cleaved cymitquimica.com. The cyclopropyl group is typically resistant to reduction under standard catalytic hydrogenation conditions.

A summary of expected oxidation and reduction reactions is provided below:

Reaction Reagent/Conditions Expected Product
Oxidation Strong oxidant (e.g., KMnO4, O3) Cleavage of oxazole ring, oxidation of ethynyl group
Oxidation RuO4 Oxidation at the carbon alpha to the cyclopropyl ring
Reduction H2, Pd/C 3-Cyclopropyl-5-ethyl-1,2-oxazole

Derivatization Strategies and Synthetic Transformations for Novel Analogues

The ethynyl group at the 5-position of the oxazole ring is a versatile handle for the synthesis of novel analogues through various coupling and cycloaddition reactions.

Sonogashira Coupling: The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide wikipedia.orglibretexts.orgorganic-chemistry.org. This reaction can be used to introduce the ethynyl group onto a 5-halo-3-cyclopropyl-1,2-oxazole precursor. Conversely, the terminal alkyne of this compound can be coupled with a variety of aryl or vinyl halides to generate more complex structures. The synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction has been reported with high yields researchgate.net. Similar conditions could be applied to this compound.

Click Chemistry: The terminal alkyne of this compound is an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry" organic-chemistry.org. This reaction allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles by reacting the alkyne with a wide range of organic azides. This strategy has been used for the derivatization of other ethynyl oxazoles chemrxiv.orgchemrxiv.orgnih.gov. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can provide the corresponding 1,5-disubstituted triazole regioisomer organic-chemistry.orgmdpi.com.

A general scheme for the derivatization of this compound is shown below:

ReactionReagentsProduct Type
Sonogashira CouplingAryl/Vinyl Halide, Pd catalyst, Cu(I) cocatalyst, Base5-(Arylethynyl)-3-cyclopropyl-1,2-oxazole or 5-(Vinylethynyl)-3-cyclopropyl-1,2-oxazole
CuAAC (Click Chemistry)Organic Azide (R-N3), Cu(I) catalyst3-Cyclopropyl-5-(4-R-1,2,3-triazol-1-yl)-1,2-oxazole
RuAAC (Click Chemistry)Organic Azide (R-N3), Ru catalyst3-Cyclopropyl-5-(5-R-1,2,3-triazol-1-yl)-1,2-oxazole

These derivatization strategies open up a vast chemical space for the synthesis of novel analogues of this compound with potentially interesting biological activities. The incorporation of the cyclopropyl ring is known to impart favorable pharmacokinetic properties in drug candidates acs.orgnih.gov.

Advanced Applications and Materials Science Perspectives of 3 Cyclopropyl 5 Ethynyl 1,2 Oxazole Derivatives Excluding Clinical/biological Applications

Role as a Versatile Synthetic Intermediate and Building Block in Organic Synthesis

The true power of 3-Cyclopropyl-5-ethynyl-1,2-oxazole in organic chemistry lies in its capacity to act as a versatile building block. The terminal alkyne (ethynyl group) is a highly reactive and adaptable functional group, serving as a gateway for a multitude of chemical transformations. This reactivity, combined with the stability of the cyclopropyl-isoxazole scaffold, allows for its use in complex molecular construction.

The ethynyl (B1212043) moiety of this compound is a key handle for constructing more elaborate molecular architectures, particularly other heterocyclic systems. Ethynyl-substituted oxazoles are recognized as valuable reagents for click chemistry, a set of reactions known for their high efficiency and selectivity. chemrxiv.orgchemrxiv.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of click chemistry, allows the straightforward synthesis of 1,2,3-triazoles. This reaction can be used to link the oxazole (B20620) core to a wide variety of other molecules, creating complex, multi-heterocyclic structures. cardiff.ac.uk

Furthermore, the alkyne can participate in various other cycloaddition reactions and transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki couplings. These methods provide access to a diverse range of derivatives where the oxazole is connected to aryl, vinyl, or other alkyne-containing fragments. The stereoselective conjugate addition of alcohols, amines, and thiols to the ethynyl group offers another route to functionalized heterocyclic building blocks. rsc.org

Table 1: Key Synthetic Transformations of the Ethynyl Group

Reaction Type Reagent(s) Product Type
Azide-Alkyne Cycloaddition Organic Azide (B81097), Cu(I) catalyst 1,2,3-Triazole
Sonogashira Coupling Aryl/Vinyl Halide, Pd/Cu catalyst Aryl/Vinyl-substituted Alkyne
Glaser Coupling Oxidant, Cu catalyst Diyne (dimer)

In the strategic planning of organic synthesis, known as retrosynthesis, chemists work backward from a complex target molecule to identify simpler, commercially available, or easily synthesized precursors. Due to its dual functionality, this compound is an excellent "chiron" or building block in such analyses. A complex molecule containing a triazole or another system derived from an alkyne can be "disconnected" retrosynthetically to an azide and an ethynyl-oxazole precursor. chemrxiv.org The presence of the unique cyclopropyl (B3062369) group also offers potential for unique metabolic stability and conformational rigidity in the target structure, a desirable feature in materials design. The ability to synthesize functionalized ethynyl oxazoles on a multi-gram scale enhances their utility as reliable intermediates in large-scale synthetic campaigns. chemrxiv.org

Potential in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent forces. The structure of this compound is well-suited for participating in these interactions, suggesting its potential use in the design of self-assembling materials.

The isoxazole (B147169) ring and the ethynyl group are both π-rich systems capable of engaging in π-π stacking interactions. These interactions, where the electron clouds of aromatic or π-systems align, are crucial for the formation of ordered structures. Studies on related heterocyclic systems like oxadiazoles (B1248032) have demonstrated the significance of such stacking, which can occur between the heterocycle and other aromatic rings or even between two heterocycles. nih.gov In the case of this compound, the isoxazole ring can stack with other aromatic moieties, while the linear geometry of the ethynyl group can further influence the packing arrangement.

Additionally, the terminal proton of the ethynyl group can act as a weak hydrogen bond donor, interacting with hydrogen bond acceptors like the nitrogen or oxygen atoms of another isoxazole ring or other functional groups in the system. The nitrogen atom of the isoxazole can also act as a hydrogen bond acceptor. These directional interactions play a vital role in guiding molecules to assemble into specific, predictable architectures.

Table 2: Potential Non-Covalent Interactions

Interaction Type Participating Groups Description
π-π Stacking Isoxazole ring, Ethynyl group Attraction between electron clouds of π-systems.
Hydrogen Bonding Ethynyl C-H (donor), Isoxazole N/O (acceptor) Weak electrostatic attraction between a proton and an electronegative atom.

By programming molecules with specific non-covalent interaction sites, it is possible to design materials that spontaneously self-assemble into larger, functional structures. Derivatives of this compound could be designed to form liquid crystals, where molecules exhibit long-range orientational order. The rigid, rod-like character imparted by the ethynyl-isoxazole unit is a common feature in liquid crystalline molecules.

Polymer Chemistry and Materials Science Applications

The unique combination of a reactive alkyne and a stable heterocyclic core makes this compound a promising candidate for the development of novel polymers and advanced materials.

The terminal alkyne functionality is particularly valuable in polymer science. It can be directly polymerized through various methods, such as transition-metal catalysis, to produce polyacetylene-type polymers. The resulting conjugated polymer backbone, decorated with cyclopropyl-isoxazole side chains, would be expected to have interesting optical and electronic properties.

Alternatively, the molecule can be used as a monomer in step-growth polymerization or as a cross-linking agent to modify the properties of existing polymers. For instance, its incorporation into a polymer matrix could enhance thermal stability, alter the refractive index, or improve mechanical properties. The "click" reactivity of the ethynyl group is also a powerful tool for post-polymerization modification, allowing for the precise attachment of the oxazole unit onto a pre-formed polymer chain. This approach enables the fine-tuning of material properties for specific applications, such as the creation of specialized coatings, membranes, or resins.

Monomers for Functional Polymers (e.g., conductive polymers, optoelectronic materials)

The terminal ethynyl group of this compound derivatives makes them prime candidates for polymerization, particularly through reactions like Sonogashira coupling, to create conjugated polymers. These polymers, featuring alternating electron-rich and electron-deficient units, are of significant interest for their potential in conductive and optoelectronic applications.

The incorporation of the 1,2-oxazole ring, an electron-deficient heterocycle, into a polymer backbone can significantly influence the material's electronic properties. researchgate.netconsensus.app Research on polymers containing other nitrogen and oxygen-based heterocycles, such as oxadiazole and triazole, has demonstrated that these units can enhance electron affinity and participate in the conjugation of the polymer chain, which is crucial for electrical conductivity. consensus.app

Studies on related conjugated polymers containing ethynyl and benzothiadiazole units have shown that the introduction of acetylene (B1199291) linkers can lead to wide bandgaps due to the electron-accepting nature of the acetylene units. arabjchem.org Furthermore, the synthesis of polymers with ethynylene and naphthothiadiazole units has demonstrated that these linkers can lead to more planar polymer structures, resulting in red-shifted absorption maxima. mdpi.com

The combination of the electron-deficient 1,2-oxazole and the ethynyl linker in polymers derived from this compound could lead to materials with tunable HOMO/LUMO energy levels, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The cyclopropyl group, while not directly in the conjugated path, can influence the polymer's solubility, morphology, and solid-state packing, which are critical factors for device performance.

A study on oligomers based on phenyl-ethynyl units linked to triazole, thiadiazole, and oxadiazole rings highlighted their potential as electron-conducting polymers with desirable optoelectronic properties. nih.gov This suggests that polymers derived from this compound could exhibit similar characteristics.

Table 1: Properties of Related Functional Polymers

Polymer Backbone ComponentKey Properties and FindingsPotential Application
Oxazole-flanked Naphthalene Diimide (NDI) and Thienopyrroledione (TPD)Resulting regioisomeric polymers exhibit optical and electrochemical orbital energetics in the semiconducting regime. researchgate.netnih.govOrganic electronics
2,5-bis(phenylethynyl)-1,3,4-oxadiazoleTheoretical studies suggest potential as electron-conducting polymers with desirable (opto)electronic properties. nih.govMolecular electronics
Ethynylene and BenzothiadiazoleIncorporation of acetylene units leads to wide bandgaps. arabjchem.orgOptoelectronic devices
Ethynylene and NaphthothiadiazoleAcetylene linkers can lead to more planar polymer structures and red-shifted absorption. mdpi.comOptoelectronic devices

Incorporation into Organic Frameworks (e.g., MOFs, COFs)

The rigid and geometrically defined structure of this compound derivatives makes them attractive building blocks for the construction of crystalline porous materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). unt.edu The terminal alkyne can be utilized in various coupling reactions to form the extended networks of COFs, while the nitrogen and oxygen atoms of the oxazole ring could potentially coordinate with metal centers in MOFs.

The design of MOFs often relies on ligands with specific geometries and coordinating groups to control the resulting framework's topology and properties. ossila.com The linear geometry afforded by the ethynyl group in derivatives of this compound could lead to the formation of pillared-layer or interpenetrated MOF structures. researchgate.net The nitrogen and oxygen atoms within the oxazole ring could act as coordination sites for metal ions, contributing to the structural integrity of the framework. mdpi.com

In the realm of COFs, which are constructed from purely organic building blocks, the ethynyl group is a versatile functional handle for forming robust covalent bonds, such as in the formation of imine- or boronate-linked frameworks. unt.edu The defined structure of the this compound monomer would allow for precise control over the pore size and chemical environment within the resulting COF. The presence of heteroatoms (N and O) within the pores could enhance the framework's affinity for specific guest molecules, making them suitable for applications in gas storage, separation, and catalysis.

While direct examples of MOFs or COFs from this specific oxazole are not yet reported, the principles of reticular chemistry suggest its high potential. For instance, chiral building blocks have been successfully used to construct chiral COFs for heterogeneous organocatalysis, indicating that derivatives of this compound could be functionalized to introduce chirality and other properties. nih.gov

Table 2: Building Blocks for Organic Frameworks

Framework TypeBuilding Block FeaturesPotential Properties of Resulting Framework
MOFsLigands with coordinating N, O atoms and defined geometry. ossila.commdpi.comControlled topology, porosity, gas adsorption selectivity. researchgate.net
COFsRigid organic molecules with reactive functional groups (e.g., alkynes). unt.eduHigh porosity, crystallinity, tailored pore environments for catalysis and separation.
Chiral COFsChiral organic building blocks. nih.govHeterogeneous asymmetric catalysis.

Role as a Chemical Probe for Fundamental Studies in Reaction Mechanisms and Electronic Structure

The distinct spectroscopic signatures and reactivity of the ethynyl and cyclopropyl groups, combined with the heterocyclic oxazole core, position this compound and its derivatives as valuable chemical probes for fundamental studies.

The terminal alkyne is a particularly useful handle for "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. nih.govnih.gov This reaction's high efficiency and selectivity allow for the precise labeling of biomolecules or the surface functionalization of materials. By incorporating the this compound unit, researchers can introduce a rigid, heterocyclic tag with specific electronic properties into a system of interest. The subsequent changes in the local environment can be monitored using various spectroscopic techniques.

Furthermore, the acetylene linker provides a linear and rigid connection, which has been utilized in the construction of molecular rotors. nih.gov The study of the rotational dynamics of such molecules can provide insights into intermolecular forces and the viscosity of the local environment at the nanoscale.

The electronic structure of the this compound system itself is of fundamental interest. The interaction between the strained cyclopropyl ring, the π-system of the alkyne, and the aromatic oxazole ring can be investigated through computational studies and experimental techniques like photoelectron spectroscopy. Understanding these interactions is crucial for designing molecules with tailored electronic properties for the applications mentioned above. The oxazole ring's reactivity, particularly its susceptibility to electrophilic or nucleophilic attack at different positions, can be systematically studied using derivatives of this compound, providing valuable data for synthetic and medicinal chemists. rsc.org

Future Directions and Emerging Research Avenues for 3 Cyclopropyl 5 Ethynyl 1,2 Oxazole

Exploration of Further Novel and Sustainable Synthetic Methodologies

While the synthesis of substituted oxazoles is well-established, the preparation of specific, functionalized derivatives like 3-cyclopropyl-5-ethynyl-1,2-oxazole continues to present opportunities for innovation. Research has highlighted the synthetic challenges and ring sensitivity of ethynyl-substituted oxazoles, often requiring multi-step procedures and careful purification. chemrxiv.orgchemrxiv.org Future synthetic research is expected to focus on methodologies that are more efficient, sustainable, and scalable.

Key areas for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has been shown to dramatically accelerate reaction times in the synthesis of other complex oxazole (B20620) derivatives, such as the O,N-acylation-cyclodehydration cascade reaction. nih.gov Applying MAOS to the cyclization and functionalization steps in the synthesis of this compound could lead to higher throughput and potentially improved yields.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and reaction time, which can enhance safety and yield, particularly for reactions involving unstable intermediates. The synthesis of isoxazole (B147169) derivatives could benefit from flow-based methodologies, moving from batch to continuous processing. rsc.org

Novel Coupling Strategies: The introduction of the ethynyl (B1212043) group, often via Sonogashira coupling, is a critical step. chemrxiv.org Future research could explore more robust and sustainable catalyst systems for this transformation, perhaps utilizing earth-abundant metals or novel ligand designs to improve efficiency and reduce costs.

One-Pot Reactions: Developing one-pot or tandem reactions that combine multiple synthetic steps without isolating intermediates would significantly streamline the synthesis. For instance, a sequence combining the formation of the oxazole ring followed by in-situ ethynylation would represent a major advance in efficiency. The synthesis of novel 1,3-oxazole sulfonamides has been achieved using a streamlined route requiring minimal purification of intermediates, a strategy that could be adapted for this compound. nih.gov

Advanced Computational Studies and Integration with Machine Learning for Property and Reactivity Prediction

The field of chemistry is being transformed by the integration of computational modeling and artificial intelligence. For a molecule like this compound, these tools can predict properties and guide experimental work, saving significant time and resources.

Property Prediction: While basic properties for this compound, such as its molecular formula (C8H7NO) and predicted XlogP (1.2), are available from databases, advanced machine learning (ML) models can offer much deeper insights. uni.lu Frameworks like ChemXploreML are being developed to predict a wide range of molecular properties, including melting point, boiling point, and critical temperature, directly from a compound's structure. researchgate.net Such models could be trained on datasets of known oxazoles to provide highly accurate predictions for new derivatives.

Reactivity and Reaction Optimization: ML models can predict the outcome of chemical reactions and identify the most important features for success. nih.gov For this compound, this could mean predicting its reactivity in various transformations or optimizing conditions for reactions like the click chemistry described below.

Virtual Screening for Drug Discovery: The isoxazole scaffold is present in numerous biologically active compounds. rsc.org Computational docking and ML-based screening can evaluate virtual libraries of derivatives of this compound against biological targets, such as protein kinases or receptors, to identify promising candidates for further development. This approach accelerates the initial stages of drug discovery.

Development of Catalytic Applications Involving this compound or its Derivatives

The terminal alkyne of this compound is a versatile functional group for catalysis, primarily as a substrate in cycloaddition reactions.

Azide-Alkyne "Click" Chemistry: The most prominent application is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which joins the ethynyl group with an azide (B81097) to form a highly stable 1,4-disubstituted 1,2,3-triazole ring. beilstein-journals.org Research on other ethynyl oxazoles has demonstrated that this reaction is incredibly efficient, often proceeding with yields over 90% and resulting in high-purity products that are easy to isolate. chemrxiv.orgchemrxiv.org Future work will undoubtedly involve using this compound as a building block to synthesize a vast array of complex molecules with potential applications in medicinal and materials chemistry.

Alternative Cycloadditions: Beyond copper, other metals like ruthenium can catalyze the azide-alkyne cycloaddition to yield the alternative 1,5-disubstituted 1,2,3-triazole regioisomer (RuAAC), providing access to a different chemical space. beilstein-journals.org

Ligand Development: A more speculative but intriguing avenue is the use of the isoxazole ring itself in catalysis. The nitrogen and oxygen atoms of the oxazole ring could act as bidentate or monodentate ligands for transition metals. Derivatives of this compound could be designed as novel ligands for asymmetric catalysis or other important organic transformations.

Integration into Advanced Materials and Nanoscience for Next-Generation Technologies

The unique combination of a rigid ethynyl linker and a polar heterocyclic core makes this compound an attractive candidate for incorporation into advanced materials.

Nanomedicine and Drug Delivery: Isoxazole derivatives are already being explored in nanotechnology for improved drug delivery. nih.govresearchgate.netnih.gov For example, potent isoxazole-based anticancer agents have been incorporated into nano-emulgels to enhance their permeability into cancer cells, thereby increasing their efficacy. researchgate.netnih.gov Derivatives of this compound could be similarly functionalized and integrated into nanoparticle-based systems for targeted therapy.

Molecular Machines: The linear, rigid structure conferred by the acetylene (B1199291) linker is a desirable feature for the construction of molecular-level devices. Ethynyl oxazoles have been proposed as components for building supramolecular nanorotors. chemrxiv.org In such a structure, the ethynyl oxazole would act as a rotating component, opening up possibilities for creating microscopic mechanisms that could function as biomimetics or novel nano-objects. chemrxiv.org

Organic Electronics: The conjugated system of the ethynyl-isoxazole core suggests potential applications in organic electronics. The electronic properties could be tuned by derivatization, making these molecules candidates for use as building blocks in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or chemical sensors.

Unexplored Reactivity Patterns and Derivatization Possibilities for Expanding Chemical Space

Expanding the known reactions of this compound is key to unlocking its full potential. The goal is to create a diverse set of derivatives that can be screened for novel functions, a common strategy for structural diversification. acs.org

Reactions of the Ethynyl Group: While click chemistry is a major application, the terminal alkyne can undergo many other transformations. These include:

Sonogashira Coupling: To form new carbon-carbon bonds with aryl or vinyl halides. chemrxiv.org

Glaser-Hay Coupling: To create symmetric diynes, which can be used to build larger conjugated systems.

Hydration: To yield the corresponding methyl ketone, introducing a new functional handle.

Mannich Reactions: To produce propargylamines, which are valuable synthetic intermediates.

Functionalization of the Isoxazole Ring: The isoxazole ring itself can be modified. As demonstrated with other oxazole systems, techniques like metallation followed by quenching with an electrophile (e.g., a halogen source) can introduce substituents at specific positions on the ring. chemrxiv.org This allows for the creation of isomers and derivatives that are not accessible through direct synthesis.

Combinatorial Chemistry: By combining the diverse reactivity of the ethynyl group with methods to functionalize the isoxazole ring, vast libraries of novel compounds based on the 3-cyclopropyl-1,2-oxazole scaffold can be generated. These libraries are invaluable for high-throughput screening in drug discovery and materials science, significantly expanding the accessible chemical space. acs.org

Q & A

Q. How can photophysical properties (e.g., fluorescence) of this compound be characterized for material science applications?

  • Methodological Answer :
  • Measure absorbance/emission spectra in UV-vis (200–800 nm) and fluorescence spectrophotometers.
  • Calculate quantum yield using quinine sulfate as a standard.
  • Explore aggregation-induced emission (AIE) in THF/water mixtures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.